2-Amino-5-nitrobenzaldehyde
Overview
Description
2-Amino-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.14 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Amino-5-nitrobenzaldehyde is 1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2 . The InChI key is BXXBQHFYNFGHNG-UHFFFAOYSA-N . Further structural analysis or visualization is not provided in the retrieved sources.Physical And Chemical Properties Analysis
2-Amino-5-nitrobenzaldehyde is a solid at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Synthesis of Thiazole-based Schiff Base Derivatives
2-Amino-5-nitrobenzaldehyde is used in the synthesis of thiazole-based Schiff base compounds . These compounds have significant pharmacological potential and can modulate the activity of many enzymes involved in metabolism . They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
Antibacterial Activity
Thiazole-based Schiff base compounds synthesized using 2-Amino-5-nitrobenzaldehyde have shown good activities towards Gram-negative E. coli and Gram-positive S. aureus .
Antioxidant Activity
Some of these compounds have displayed better DPPH radical scavenging potency compared to ascorbic acid . This indicates their potential as antioxidant agents .
DNA Gyrase B Binding Affinity
The synthesized compounds have shown binding affinity against DNA gyrase B . This suggests their potential use in the development of antibacterial therapeutics .
Human Peroxiredoxin 5 Binding Affinity
Some compounds have displayed binding affinity against human peroxiredoxin 5 . This suggests their potential use in the development of antioxidant agents .
Synthesis of Nickel Complexes
2-Amino-5-nitrobenzaldehyde is used in the synthesis of novel Schiff base ligand and its nickel binuclear complexes . These complexes have been studied for their efficiency towards antimicrobial activity .
Environmental Impact
The compound has been studied for its environmental impact, including bioaccumulation estimates, volatilization from water, and removal in wastewater treatment .
Spectral and Electrochemical Studies
Nickel binuclear complexes synthesized using 2-Amino-5-nitrobenzaldehyde have been studied by elemental analysis, molar conductance, IR, electronic, and electrochemical studies .
properties
IUPAC Name |
2-amino-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXBQHFYNFGHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299362 | |
Record name | 2-amino-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitrobenzaldehyde | |
CAS RN |
56008-61-8 | |
Record name | 2-Amino-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56008-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 129607 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056008618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56008-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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